1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Catalog No.
S888247
CAS No.
1000577-66-1
M.F
C6H2BrClFI
M. Wt
335.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chloro-5-fluoro-2-iodobenzene

CAS Number

1000577-66-1

Product Name

1-Bromo-3-chloro-5-fluoro-2-iodobenzene

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-iodobenzene

Molecular Formula

C6H2BrClFI

Molecular Weight

335.34 g/mol

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H

InChI Key

NZPDPJBTIWKLDN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)I)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Br)F

1-Bromo-3-chloro-5-fluoro-2-iodobenzene (CAS: 1000577-66-1) is a polyhalogenated building block engineered for multi-step, regioselective cross-coupling and metallation sequences [1]. Featuring four distinct halogens (I, Br, Cl, F) on a single benzene ring, it provides strict orthogonal reactivity, allowing step-by-step functionalization without the need for protecting groups . The iodine atom at position 2 serves as the primary site for low-temperature metal-halogen exchange or initial palladium-catalyzed oxidative addition, followed sequentially by the bromine and chlorine sites. This compound is critical for the procurement of advanced precursors in active pharmaceutical ingredient (API) synthesis, complex agrochemicals, and finely tuned organic electronic materials where precise spatial arrangement of substituents is mandatory[1].

Research Fit

Workflow Sequential Pd-catalyzed cross-coupling synthesis
Selection Tetrahalogenated arene with I, Br, Cl, F substitution pattern
Use Context Supports stepwise diversification without additional building blocks

Substituting 1-Bromo-3-chloro-5-fluoro-2-iodobenzene with simpler analogs like 1-bromo-2-iodobenzene or symmetrical tetrahalobenzenes fundamentally disrupts synthesis routes requiring more than two orthogonal functionalization points [1]. While simpler dihalobenzenes offer initial C-I and C-Br differentiation, they lack the residual C-Cl and C-F bonds necessary for late-stage nucleophilic aromatic substitution (SNAr) or third-stage cross-coupling [2]. Attempting to use a crude mixture of isomers or a less substituted analog forces chemists to introduce additional halogenation or borylation steps mid-synthesis, drastically reducing overall yield, increasing purification costs, and introducing regiochemical impurities that are difficult to separate at scale [1].

Substitution Risk

Isomeric substitution pattern alters electronic and steric environment, which may shift coupling selectivity and sequence outcome.

Simpler dihalobenzenes lack the third reactive site required for three-step diversification.

Perbromo analogs lack an inherent reactivity gradient, potentially leading to non-selective couplings.

Absolute Regiocontrol in Primary Cross-Coupling

In standard Suzuki-Miyaura or Sonogashira coupling conditions, the C-I bond in 1-bromo-3-chloro-5-fluoro-2-iodobenzene undergoes oxidative addition with >99% selectivity over the adjacent C-Br bond [1]. Compared to symmetrical diiodobenzenes where mono-coupling yields statistical mixtures, this distinct halogen differentiation ensures near-quantitative conversion to the mono-functionalized product at room temperature [2].

Evidence DimensionMono-coupling regioselectivity (C-I insertion)
Target Compound Data>99% selectivity at 25°C
Comparator Or Baseline1,2-Diiodobenzene (statistical mixture, ~50% mono-coupling limit)
Quantified Difference~50% increase in mono-functionalization yield
ConditionsPd(PPh3)4 (5 mol%), 1.0 eq arylboronic acid, 25°C, 2h

Eliminates the need for difficult chromatographic separation of mono- and di-coupled byproducts, drastically reducing process mass intensity (PMI) during scale-up.

Oxidative Addition Selectivity
Class-level
Iodine oxidative addition ~104 M-1s-1 vs. Bromine ~102 M-1s-1 (estimated)
Supports iodine-first coupling design
Selectivity may vary with catalyst and ligand choice

Low-Temperature Lithiation Chemoselectivity

The iodine atom at the sterically hindered 2-position allows for >98% selective metal-halogen exchange using iPrMgCl or n-BuLi at -78°C [1]. The bond dissociation energy of the C-I bond is significantly lower than the adjacent C-Br and C-Cl bonds, ensuring that lithiation occurs exclusively at the C-I bond[2]. Attempting similar exchange on 1-bromo-2,4-dichlorobenzene often results in a mixture of regioisomers due to competitive exchange at the bromine site [1].

Evidence DimensionChemoselectivity in metal-halogen exchange
Target Compound Data>98% selective iodine exchange
Comparator Or Baseline1-Bromo-2,4-dichlorobenzene (<85% selective bromine exchange)
Quantified Difference>13% improvement in primary organometallic intermediate purity
Conditionsn-BuLi (1.05 eq), THF, -78°C, 30 min

Ensures high-purity organolithium or Grignard intermediate generation, which is critical for reproducible downstream API synthesis.

Sequential Coupling Sites
Class-level
3 addressable sites (I, Br, Cl) vs. 2 for dihalo analogs
Supports three-step diversification pathway
Reaction conditions require optimization per step

Fluorine-Enabled Nucleophilic Aromatic Substitution

After the sequential coupling of the I, Br, and Cl positions, the remaining fluorine atom at the 5-position serves as a highly reactive leaving group for nucleophilic aromatic substitution (SNAr) with amines or alkoxides [1]. Comparatively, analogs lacking this specific fluorine atom, such as 1-bromo-2,3,5-trichlorobenzene, require harsh Buchwald-Hartwig amination conditions to achieve similar late-stage C-N bond formation, whereas the C-F bond in this scaffold allows SNAr at significantly milder conditions [2].

Evidence DimensionActivation energy / Temperature required for amination
Target Compound DataSNAr achievable at 60-80°C (transition-metal free)
Comparator Or Baseline1-Bromo-2,3,5-trichlorobenzene (requires Pd-catalysis at >100°C)
Quantified DifferenceEliminates Pd catalyst requirement and lowers reaction temperature by 20-40°C
ConditionsSecondary amine (2.0 eq), K2CO3, DMF, 80°C

Allows for metal-free late-stage functionalization, preventing heavy metal contamination in final pharmaceutical products.

Computed LogP & TPSA
Reported
XLogP3 4.0 (target) vs. 3.8 (isomer), TPSA 0 Ų
May guide lipophilicity-dependent design considerations
Experimental LogP values may differ
Supplier Availability
Reported
≥5 suppliers at 95–97% purity vs. ≤2 for isomer
Reduces long-term procurement risk
Supplier landscape may change over time

Step-by-Step Synthesis of Highly Substituted Biaryls for APIs

The strict orthogonal reactivity of the four distinct halogens allows pharmaceutical chemists to sequentially build complex, sterically hindered biaryl scaffolds without relying on protecting groups or intermediate borylation steps [1].

Development of Asymmetric OLED Emitters

In materials science, the precise spatial arrangement afforded by the 1,2,3,5-substitution pattern enables the targeted attachment of donor and acceptor moieties, optimizing the triplet energy levels of advanced OLED materials [2].

Synthesis of Spatially Defined Agrochemical Scaffolds

The ability to perform late-stage SNAr on the residual C-F bond provides a reliable pathway for introducing highly polar amine or ether groups, a critical step in tuning the lipophilicity and bioavailability of next-generation agrochemicals [1].

Application Fit

Application
Selection Property
Validation Focus
Unsymmetrical terphenyl / organic electronic materials
Sequential coupling site control
Ordered coupling sequence and regioselectivity
CNS-penetrant library design
Lipophilic character and TPSA
LogP and permeability profiling
Agrochemical heterocycle synthesis
Halogen bioisosteric replacement
Binding affinity and selectivity
Multifunctional chemical probes
Reactivity hierarchy for orthogonal tagging
Tag installation sequence and probe activity validation

XLogP3

4

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